

Quantitative Pharmacological Data

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Compound Focus: Rimcazole dihydrochloride

CAS No.: 75859-03-9

Cat. No.: S004365

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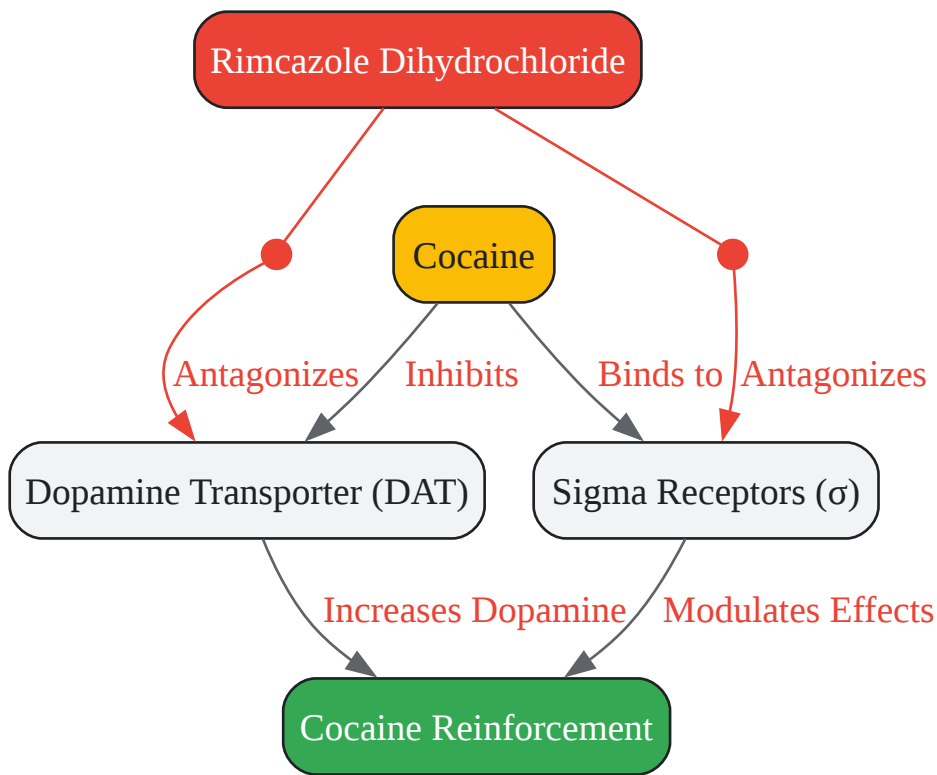
Understanding the binding affinity of **Rimcazole dihydrochloride** is crucial for designing experiments. The following table lists its published inhibitory concentration (IC₅₀) values for key targets.

Target	Affinity (IC ₅₀)	Note
Dopamine Transporter (DAT)	57.6 nM [1]	Primary high-affinity target.
Sigma-2 (σ_2) Receptor	386 nM [1]	Moderate affinity.
Sigma-1 (σ_1) Receptor	1480 nM (1.48 μ M) [1]	Lower affinity.

Mechanism of Action and Signaling Pathways

Rimcazole's research utility, particularly in cocaine abuse studies, stems from its **dual antagonism** at both the dopamine transporter and sigma receptors [2]. Cocaine exerts its reinforcing effects primarily by blocking the DAT, but its actions are also modulated by its binding to sigma receptors [2]. Rimcazole is believed to specifically decrease the reinforcing effects of cocaine by simultaneously antagonizing these two targets [2].

The diagram below illustrates this proposed dual mechanism of action in the context of cocaine reinforcement.



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Key Experimental Findings and Protocols

Behavioral Economic Analysis of Cocaine Self-Administration

A core area of research with Rimcazole involves its specific effects on cocaine-seeking behavior.

- **Objective:** To determine if Rimcazole specifically reduces the reinforcing effectiveness of cocaine, using behavioral-economic analysis [2].
- **Subjects:** Male Sprague-Dawley rats with surgically implanted intravenous catheters for the cocaine group [2].
- **Behavioral Paradigm:** Rats were trained to self-administer either cocaine (0.1 or 0.32 mg/kg/injection) or food (sucrose pellets) under a fixed-ratio (FR) 5 schedule. To generate a demand curve, the FR requirement was increased within a single session from 5 to 80. This measures how consumption (intake) changes as the "price" (effort) increases [2].
- **Drug Administration:** Rimcazole or vehicle was administered intraperitoneally (i.p.) 5 minutes before the experimental sessions [2].
- **Key Results:**

- Rimcazole **dose-dependently decreased** both the consumption at zero cost (Q0) and the essential value (EV, a measure of reinforcement strength) for cocaine at both doses tested [2].
- In contrast, Rimcazole **had no effect** on Q0 or EV for food reinforcement at either amount [2].
- This demonstrates a **specific reduction in the reinforcing effects of cocaine** that is not due to general motor impairment or reduced motivation [2].

In Vitro Cancer Cell Viability Assay

Research has also explored Rimcazole's potential anticancer properties.

- **Objective:** To evaluate the cytotoxic effect of Rimcazole and other sigma ligands on various human cancer cell lines [3].
- **Cell Lines:** A panel of human cancer cell lines (NCI-60 panel) representing nine different cancer types [3].
- **Protocol:**
 - **Cell Seeding:** Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach for 24 hours [3].
 - **Drug Treatment: Rimcazole dihydrochloride** (dissolved in DMSO) was added to the culture medium at various concentrations and incubated with the cells for **48 hours**. The final DMSO concentration did not exceed 0.1% [3].
 - **Viability Measurement:** The Sulforhodamine B (SRB) colorimetric assay was used. Cells are fixed with trichloroacetic acid (TCA), stained with SRB dye, and the protein-bound dye is dissolved and measured spectrophotometrically. Absorbance is proportional to cell mass [3].
 - **Data Analysis:** Dose-response curves are generated to determine the **GI50** (concentration for 50% growth inhibition), **TGI** (concentration for total growth inhibition), and **LC50** (concentration for 50% cell death) [3].

Conclusion and Research Implications

Rimcazole dihydrochloride serves as a valuable, though not fully selective, tool compound in preclinical research. Its defined dual mechanism of action makes it particularly useful for:

- **Studying Cocaine Addiction:** It helps dissect the roles of DAT versus sigma receptors in cocaine's reinforcing effects [2].
- **Exploring Sigma Receptor Biology:** It remains a reference compound for investigating the physiological and pathophysiological roles of sigma receptors, including in cancer and neuroprotection [4] [3].

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